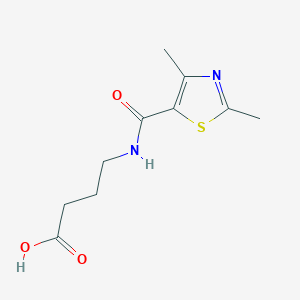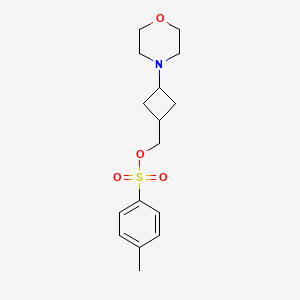
(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H23NO4S and a molecular weight of 325.42 g/mol It is characterized by the presence of a morpholine ring attached to a cyclobutyl group, which is further connected to a methylbenzenesulfonate moiety
Vorbereitungsmethoden
The synthesis of (3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate typically involves the reaction of 3-(4-morpholinyl)cyclobutanemethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions generally include a solvent like dichloromethane and are conducted at room temperature .
Analyse Chemischer Reaktionen
(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Wissenschaftliche Forschungsanwendungen
(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The sulfonate group can also participate in binding interactions, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate can be compared with similar compounds such as:
- (3-Morpholinocyclobutyl)methyl 4-chlorobenzenesulfonate
- (3-Morpholinocyclobutyl)methyl 4-nitrobenzenesulfonate
These compounds share a similar core structure but differ in the substituents on the benzene ring, which can significantly impact their chemical and biological properties .
Eigenschaften
Molekularformel |
C16H23NO4S |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(3-morpholin-4-ylcyclobutyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H23NO4S/c1-13-2-4-16(5-3-13)22(18,19)21-12-14-10-15(11-14)17-6-8-20-9-7-17/h2-5,14-15H,6-12H2,1H3 |
InChI-Schlüssel |
AEFZVASIFXZXQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


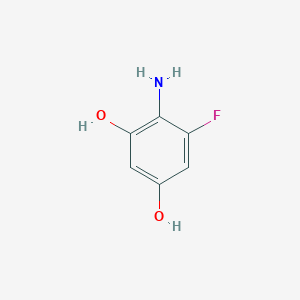

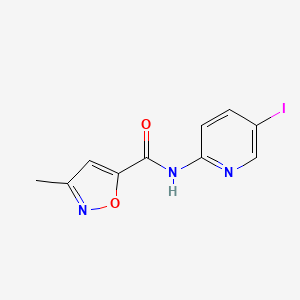
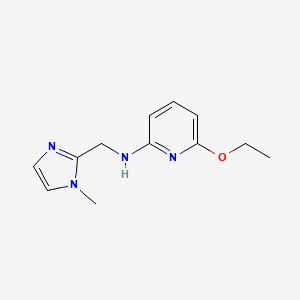

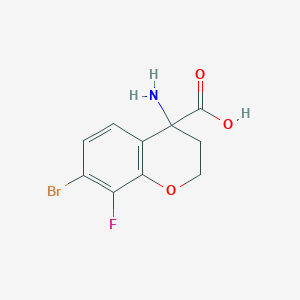
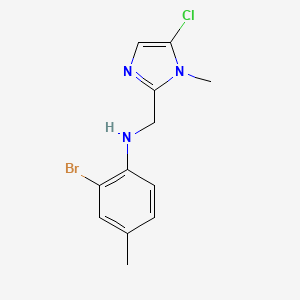
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)

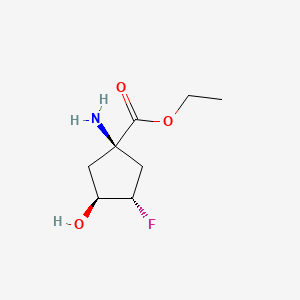
![8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906757.png)

